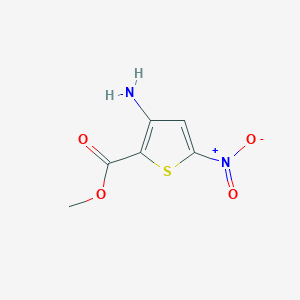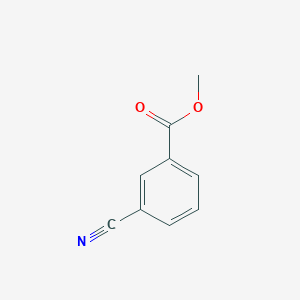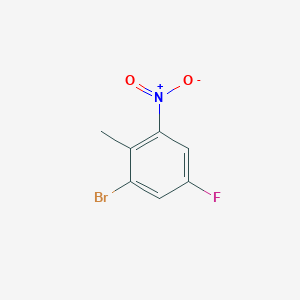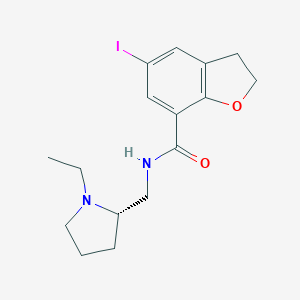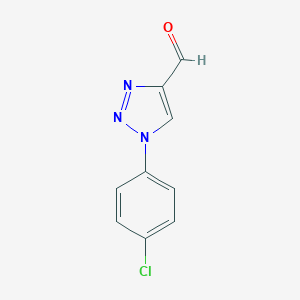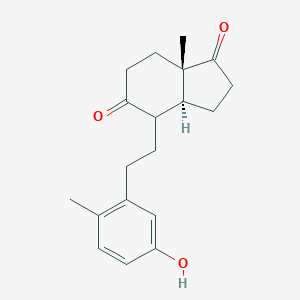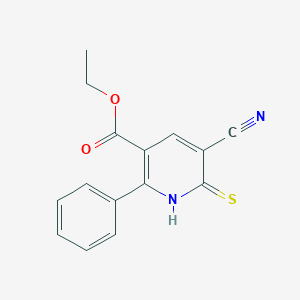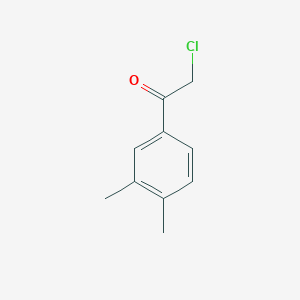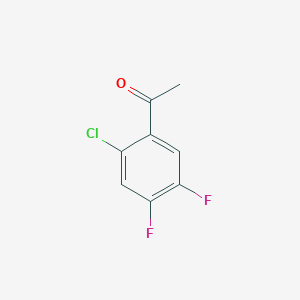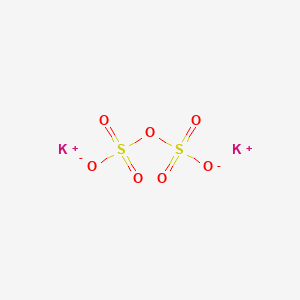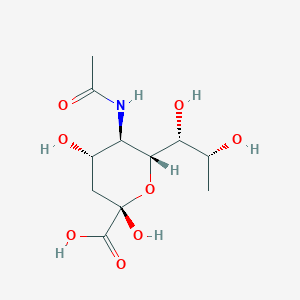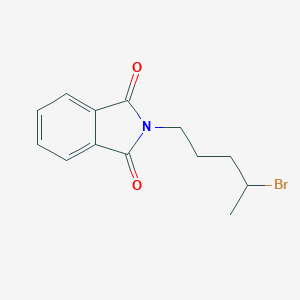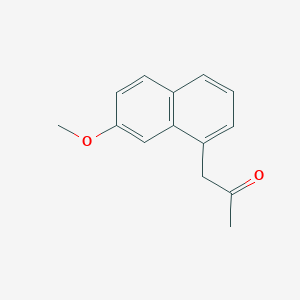
1-(7-Methoxy-1-naphthalenyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Methoxynaphthalen-1-yl)propan-2-one is an organic compound with the molecular formula C14H14O2 and a molecular weight of 214.25 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group attached to the naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(7-Methoxynaphthalen-1-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 2-propionyl naphthalene with methyl ether under suitable reaction conditions . Another method includes the bromination of 2-propionyl naphthalene followed by methoxylation . These reactions typically require specific catalysts and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of 1-(7-Methoxynaphthalen-1-yl)propan-2-one often involves large-scale chemical synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through distillation or recrystallization to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-(7-Methoxynaphthalen-1-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
1-(7-Methoxynaphthalen-1-yl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(7-Methoxynaphthalen-1-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The methoxy group and the naphthalene ring play crucial roles in its reactivity and binding affinity to various receptors and enzymes. These interactions can modulate biological processes and lead to desired effects .
Comparación Con Compuestos Similares
Similar Compounds
1-(7-Methoxynaphthalen-1-yl)ethan-1-one: This compound is similar in structure but has an ethanone group instead of a propanone group.
1-(6-Methoxynaphthalen-2-yl)propan-2-one: Another similar compound with the methoxy group positioned differently on the naphthalene ring.
Uniqueness
The position of the methoxy group and the propanone side chain contribute to its distinct properties and functionalities compared to other similar compounds .
Propiedades
IUPAC Name |
1-(7-methoxynaphthalen-1-yl)propan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O2/c1-10(15)8-12-5-3-4-11-6-7-13(16-2)9-14(11)12/h3-7,9H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUHZLTFNUBVBSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC=CC2=C1C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
